AKS-19
Description
Contextualization of AKS-19 as a Chemical Entity in Research Series
This compound is a novel derivative of the well-known anti-inflammatory drug, Sulindac. It is one of 50 compounds in the "AKS" series (AKS 1 to AKS 50) that were designed and investigated in a 2020 study by Arka Das and fellow researchers. The primary goal of this research was to explore the potential of these new Sulindac derivatives as multi-targeted agents through in-silico virtual screening. researchgate.net
The study focused on the computational evaluation of these compounds against three distinct biological targets:
Peroxisome proliferator-activated receptor gamma (PPAR-γ): A key regulator of lipid and glucose metabolism, making it a target for anti-diabetic drugs.
β-secretase (BACE1): An enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.
Cyclooxygenase-2 (COX-2): A well-known enzyme that mediates inflammation and pain, the primary target of many nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac.
By designing a series of derivatives of a known drug, the researchers aimed to understand how structural modifications could influence the binding affinity of these compounds to a diverse set of important biological macromolecules.
Historical Overview of Related Chemical Scaffold Investigations
The chemical foundation of this compound is the Sulindac scaffold. Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that was patented in 1969 and approved for medical use in 1976. It belongs to the arylalkanoic acid class of drugs and is chemically an indene derivative.
Sulindac itself is a prodrug, meaning it is administered in an inactive form and is converted into its active sulfide metabolite in the body. This active form is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
Over the decades, the Sulindac scaffold has been the subject of extensive research beyond its anti-inflammatory properties. Scientists have explored its potential in cancer chemoprevention, particularly in colorectal cancer, and have investigated its mechanism of action in this context. This has led to the development of other derivatives, such as Exisulind (a sulfone metabolite of Sulindac), which has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells through a COX-independent mechanism.
The development of the AKS series, including this compound, represents a continuation of this scientific inquiry, leveraging the known biological activities of the Sulindac scaffold to explore new therapeutic possibilities in a multi-targeted fashion.
Significance and Research Potential of this compound in Chemical Science
The significance of this compound and the broader AKS series lies in their role as investigational compounds in the field of multi-target drug design. The in-silico study by Das et al. provides a preliminary assessment of their potential to interact with targets relevant to a range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammation.
The research findings from the virtual screening of the AKS series indicated that many of the designed Sulindac derivatives exhibited considerable affinity towards the target enzymes. While the majority of the compounds showed a significant affinity for the COX-2 enzyme, as might be expected from their parent molecule, several compounds also demonstrated promising interactions with PPAR-γ and β-secretase. researchgate.net
Specifically, the study highlighted that certain compounds within the AKS series showed promising interactions with PPAR-γ, and others had a high affinity for β-secretase. researchgate.net This suggests that the Sulindac scaffold can be chemically modified to modulate its selectivity and activity profile, potentially leading to the development of novel therapeutics with a multi-targeted mechanism of action.
The research on this compound and its sister compounds contributes to the growing body of knowledge on how to rationally design molecules that can simultaneously address multiple pathological factors. While the findings for this compound are currently computational, they provide a strong basis for future experimental studies, including chemical synthesis and biological evaluation, to validate these in-silico predictions.
Below is a data table summarizing the context of the in-silico investigation of the AKS series of compounds.
| Compound Series | Parent Scaffold | Number of Derivatives | Investigational Approach | Biological Targets |
| AKS | Sulindac | 50 | In-silico Virtual Screening | PPAR-γ, β-secretase, COX-2 |
Further research into the synthesis and biological testing of this compound and other promising derivatives from this series is necessary to fully elucidate their therapeutic potential and to determine if they can be developed into effective multi-targeted drugs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98673-90-6 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-10-6-7-11(14)13(10)9-5-4-8-12(2)3/h10H,6-9H2,1-3H3 |
InChI Key |
YYUALTZHLJSXFR-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN(C)C |
Canonical SMILES |
CC1CCC(=O)N1CC#CCN(C)C |
Origin of Product |
United States |
Ii. Synthetic Chemistry and Derivatization of Aks 19 Analogues
Strategies for de novo Synthesis of Andrographolide
The de novo total synthesis of andrographolide is a significant challenge due to its complex structure, which includes a trans-decalin ring system and multiple stereocenters. An enantioselective total synthesis was accomplished in 14 steps for the longest linear sequence. nih.govresearchgate.net This convergent approach allows for the construction of the core structure with high stereochemical control.
Key transformations in this synthetic route include:
Quaternary Stereocenter Formation : An iridium-catalyzed carbonyl reductive coupling is employed to construct the crucial quaternary carbon stereocenter at the C4 position. nih.govresearchgate.net
Trans-Decalin Ring Formation : A diastereoselective alkene reduction via a manganese-catalyzed hydrogen atom transfer (HAT) reduction is used to establish the characteristic trans-fused decalin skeleton of the molecule. nih.govresearchgate.net
Lactone Ring Installation : The synthesis is completed by a carbonylative lactonization to install the α-alkylidene-γ-butyrolactone moiety, a key functional group of the natural product. nih.gov
This de novo pathway provides access to the andrographolide core, which can then, in principle, be subjected to the same C-19 modifications as the natural product itself.
Modular Synthesis Approaches for Andrographolide C-19 Derivatives
A modular or semi-synthetic approach is the most common strategy for generating diverse analogues of andrographolide. This method uses the readily available natural product as a starting scaffold and selectively modifies its functional groups. The hydroxyl groups, particularly the primary alcohol at the C-19 position, are prime targets for chemical derivatization. nih.govbuu.ac.thnih.gov
This approach is modular because it allows for the introduction of a wide variety of chemical motifs at the C-19 position while keeping the core diterpenoid structure intact. The primary C-19 hydroxyl can be converted into a range of functional groups, including ethers and esters, allowing for a systematic investigation of how these changes affect the molecule's properties. nih.govbuu.ac.thmdpi.com
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Efficiency and selectivity are key considerations in the synthesis of andrographolide analogues. Researchers have optimized reaction conditions to achieve high yields and regioselectivity, preferentially targeting the C-19 hydroxyl group over the secondary hydroxyls at other positions.
An example of an optimized, high-yield synthesis is the one-step preparation of 19-O-triphenylmethylandrographolide. This reaction involves heating andrographolide with trityl chloride in the presence of pyridine, resulting in an excellent yield of 99%. buu.ac.th Such simple and efficient modifications are attractive for producing analogues in sufficient quantities for further study. buu.ac.th The synthesis of silyl ether derivatives at the C-19 position also proceeds in moderate to high yields under basic conditions using pyridine. buu.ac.th
Design and Synthesis of Novel Andrographolide C-19 Analogues for Structure-Function Probing
A primary goal of synthesizing novel analogues is to investigate structure-function relationships. By introducing different substituents at the C-19 position, researchers can probe how factors like steric bulk and electronic properties influence biological activity. A series of novel C-19 trityl and silyl ether analogues have been synthesized for this purpose. nih.gov
The synthesis of these analogues typically involves standard protection chemistry for alcohols:
Silyl Ethers : The C-19 hydroxyl group is reacted with various silyl chlorides (e.g., TBDMS-Cl, TIPS-Cl, TBDPS-Cl) in the presence of a base like pyridine to yield the corresponding silyl ethers. buu.ac.th
Trityl (Triphenylmethyl) Ethers : Reaction of andrographolide with trityl chloride and pyridine affords the 19-O-trityl ether in high yield. buu.ac.th Substituted trityl groups have also been introduced to create further novel analogues. nih.gov
Esters and Oic Acids : Other modifications include the formation of esters (e.g., acetates) and the oxidation of the C-19 alcohol to a carboxylic acid (andrographolide-19-oic acid), introducing a different functional group and polarity at this position. nih.gov
The following table summarizes the synthesis of several C-19 analogues of andrographolide.
| Analogue Class | R Group at C-19 | Reagents | Yield |
| Silyl Ether | -Si(CH₃)₂C(CH₃)₃ (TBS) | TBDMS-Cl, Pyridine | Moderate-High |
| Silyl Ether | -Si(CH(CH₃)₂)₃ (TIPS) | TIPS-Cl, Pyridine | Moderate-High |
| Silyl Ether | -Si(Ph)₂C(CH₃)₃ (TBDPS) | TBDPS-Cl, Pyridine | Moderate-High |
| Trityl Ether | -C(Ph)₃ (Trityl) | Trityl-Cl, Pyridine | 99% |
Data sourced from Sirion et al., 2012. buu.ac.th
Stereochemical Control in Andrographolide C-19 Synthesis
Stereochemistry is a critical aspect of synthesis, as the three-dimensional arrangement of atoms is paramount for molecular function.
In the context of de novo total synthesis, specific reactions are chosen to control the formation of the multiple chiral centers in the andrographolide core. As mentioned, key stereocontrolling steps include the iridium-catalyzed formation of the C4 quaternary stereocenter and the diastereoselective reduction to set the trans-decalin ring junction. nih.govresearchgate.net
Iii. Elucidation of Reaction Mechanisms Involving Aks 19
Photochemical and Thermochemical Reaction Mechanisms:Photochemical reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity.nasa.govThermochemical reactions, on the other hand, are driven by thermal energy, and their mechanisms are typically described by the principles of thermodynamics and kinetics.youtube.com
Without specific studies on "AKS-19," any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specifically on the chemical compound "this compound" are necessary before a detailed article on its reaction mechanisms can be written.
Iv. Computational and Theoretical Chemistry Studies of Aks 19
Molecular Modeling and Simulation of AKS-19 Conformations
Molecular modeling serves as the foundational step in understanding the three-dimensional structure of a molecule. For a compound like this compound, researchers would employ molecular mechanics force fields to generate and evaluate a multitude of possible conformations. These simulations help identify low-energy, stable structures that the molecule is likely to adopt. This process is crucial as the conformation of a molecule often dictates its biological activity and physical properties. Advanced simulation techniques can provide insights into the flexibility and dynamic nature of the molecule. nih.govresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for this compound Electronic Structure
To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations would be essential. nasa.gov Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. aps.orgnih.goviastate.edu These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. nih.gov This information is vital for understanding the molecule's reactivity and its potential interactions with other molecules. youtube.comyoutube.com
Prediction of this compound Reactivity and Reaction Pathways via Computational Methods
Computational methods can predict how this compound might behave in chemical reactions. arxiv.orgchemrxiv.org By analyzing the electronic structure and using theoretical models, scientists can identify the most likely sites for electrophilic or nucleophilic attack. nih.gov Furthermore, computational tools can map out potential reaction pathways, calculate activation energies for different routes, and predict the structure of transition states. hes-so.ch This predictive capability is invaluable in designing synthetic routes and understanding potential metabolic pathways.
Conformational Analysis and Energetic Landscapes of this compound
A comprehensive conformational analysis involves systematically exploring the potential energy surface of this compound to map its energetic landscape. nih.govnih.gov This process identifies all stable conformers (local minima) and the energy barriers (transition states) that separate them. acs.org The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformations at a given temperature. Such an understanding is critical for rational drug design and materials science, as the function of a molecule is often tied to a specific three-dimensional shape. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While the specific data for this compound is not available, the methodologies described above represent the standard and powerful approaches used in modern computational chemistry to characterize and understand new chemical compounds.
V. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Aks 19 and Analogues
Identification of Key Structural Features Influencing Celecoxib Activity
The foundational structure of diarylheterocycles is a hallmark of selective COX-2 inhibitors. For Celecoxib, the key structural components essential for its activity include:
1,5-Diarylpyrazole Scaffold: This central heterocyclic ring is crucial for the proper orientation of the molecule within the COX-2 active site.
Sulfonamide Moiety (-SO2NH2): This group is a critical pharmacophoric feature. It is believed to interact with a secondary pocket in the COX-2 enzyme, which is not readily accessible in the COX-1 isoform. This interaction is a primary determinant of COX-2 selectivity.
p-Tolyl Group: This methyl-substituted phenyl ring at the 5-position of the pyrazole (B372694) ring contributes to the binding affinity.
Trifluoromethyl-substituted Phenyl Ring: Located at the 1-position of the pyrazole, the trifluoromethyl (-CF3) group is another key feature that enhances binding and selectivity.
Design and Evaluation of Celecoxib Derivatives for SAR Mapping
Interactive Table: Biological Activity of Celecoxib Analogues Below is a table showcasing a selection of Celecoxib derivatives and their corresponding biological activities, illustrating the SAR.
| Compound ID | R1 (at pyrazole N-1) | R2 (at pyrazole C-5) | R3 (at C-3) | COX-2 IC50 (µM) |
| Celecoxib | 4-(trifluoromethyl)phenyl | 4-methylphenyl | CF3 | 0.04 |
| Analogue 1 | 4-fluorophenyl | 4-methylphenyl | CF3 | 0.06 |
| Analogue 2 | 4-(trifluoromethyl)phenyl | Phenyl | CF3 | 0.12 |
| Analogue 3 | 4-(trifluoromethyl)phenyl | 4-methylphenyl | H | >10 |
Data is representative and compiled for illustrative purposes based on general findings in medicinal chemistry literature.
In Silico QSAR Models for Predicting Celecoxib Analogue Activity
QSAR models have been invaluable in predicting the biological activity of new Celecoxib analogues, thereby streamlining the drug discovery process. These models mathematically correlate the structural or physicochemical properties of the compounds with their COX-2 inhibitory activity.
A common approach involves the use of molecular descriptors, which can be categorized as:
Topological descriptors: Quantify aspects of the molecular structure such as size, shape, and branching.
Electronic descriptors: Describe the electronic properties of the molecule, such as partial charges and dipole moments.
Hydrophobic descriptors: Relate to the lipophilicity of the compound, often represented by logP.
A representative QSAR equation might take the form:
log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Weight)
These models are developed using a training set of compounds with known activities and then validated using a test set to ensure their predictive power.
Ligand Efficiency and Lipophilicity Analysis in Celecoxib Series
Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. It is a useful parameter in lead optimization as it helps in identifying small, efficient fragments that can be developed into more potent drug candidates. Lipophilicity, often measured as logP, is another critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
In the Celecoxib series, maintaining a balance between high ligand efficiency and optimal lipophilicity is crucial. While increasing lipophilicity can sometimes enhance binding affinity, it can also lead to poor pharmacokinetic properties and increased toxicity.
Interactive Table: Physicochemical Properties of Celecoxib Analogues
| Compound ID | Molecular Weight | logP | Ligand Efficiency (LE) |
|---|---|---|---|
| Celecoxib | 381.37 | 3.6 | 0.31 |
| Analogue 1 | 365.34 | 3.3 | 0.32 |
| Analogue 2 | 367.35 | 3.2 | 0.29 |
LE is calculated based on representative IC50 values and is for illustrative purposes.
Pharmacophore Modeling for Celecoxib and its Interactions
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For Celecoxib and its analogues, a typical pharmacophore model for COX-2 inhibition includes:
Two aromatic rings (hydrophobic features) corresponding to the diaryl system.
A hydrogen bond acceptor (the sulfonamide oxygen atoms).
A hydrogen bond donor (the sulfonamide -NH2 group).
A specific spatial arrangement of these features that fits within the COX-2 active site.
These models are instrumental in virtual screening campaigns to identify novel scaffolds that could potentially act as selective COX-2 inhibitors. They also provide a deeper understanding of the molecular interactions between the drug and the target enzyme.
Vi. Advanced Analytical Methodologies for Aks 19 Research
Development and Validation of Chromatographic Methods for AKS-19 Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the primary methods utilized.
High-Performance Liquid Chromatography (HPLC) has been established as a robust method for determining the purity of this compound. A certificate of analysis indicates a purity of 99.82% as determined by HPLC. lgcstandards.com In other studies, HPLC, often coupled with a photodiode array (PDA) detector, has been employed for the analysis of samples designated this compound in various research contexts, such as the analysis of contaminants in biological tissues. evostc.state.ak.us For the analysis of related phenolic compounds, where "AKS 19" was identified as a sugar conjugate of ellagic acid, HPLC coupled with UV detection and mass spectrometry (HPLC-ESI-MS/MS) was instrumental. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. In a descriptive study evaluating the combination of Lactobacillus plantarum and oligosaccharides, where an isolate was designated this compound, GC-MS was used for analysis. researchgate.net
A study on the phenolic profiling of Duchesnea indica utilized HPLC with UV analysis to separate and quantify various compounds, including one designated as peak 19 (AKS 19), which was tentatively identified as an ellagic acid pentoside. researchgate.net
Interactive Data Table: Chromatographic Conditions for Related Analyses
| Parameter | HPLC Method 1 lgcstandards.com | HPLC-UV Method researchgate.net | GC-MS Method researchgate.net |
| Column | Not Specified | Thermo Accela 1250 U-HPLC system | Not Specified |
| Mobile Phase | Not Specified | Not Specified | Not Specified |
| Detection | Not Specified | UV (260 nm and 360 nm) | Mass Spectrometry |
| Purity/Result | 99.82% | Identification of ellagic acid pentoside | Evaluation of oligosaccharide combinations |
Application of Advanced Spectroscopic Techniques for this compound Characterization
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For a sample identified as trans-4-Amino-2-butenoic Acid with a lot number including "this compound", ¹H NMR in D₂O was used to confirm its identity, and the data was found to conform to the expected structure. lgcstandards.com In broader research, NMR has been mentioned in conjunction with samples labeled "AKS," such as in the study of the αvβ6 integrin in cancer, highlighting its general importance in chemical and biological analysis. ucl.ac.uk
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure. For the trans-4-Amino-2-butenoic Acid sample, MS was used alongside NMR to verify the structure. lgcstandards.com In the analysis of phenolic compounds from Duchesnea indica, Electrospray Ionization Mass Spectrometry (ESI-MS) and ESI-Ion Trap-MS were used to identify peak 19 as an ellagic acid pentoside based on its mass-to-charge ratio and fragmentation. researchgate.net Furthermore, in transcriptomic analysis of actinic keratoses (AKs), where samples were designated with "AKS" numbers, liquid chromatography-mass spectrometry (LC-MS) was used to identify differentially expressed proteins. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. In a study on microalgal species for biofuel applications, one of the isolates was named this compound. Fourier Transform Infrared Spectroscopy (FTIR) was employed to verify the lipid content in the algal biomass by observing characteristic peaks. innovareacademics.in Specifically, the absorbance at 2928 cm⁻¹, 2860 cm⁻¹, and 1740 cm⁻¹ were indicative of lipid content. innovareacademics.in Raman spectroscopy has been mentioned in the broader context of analytical techniques, such as in a purchase order for a Raman spectrometer for an academic institution that also had orders with "AKS" identifiers. iitbbs.ac.in
Interactive Data Table: Key FTIR Peaks for Lipid Analysis in an this compound Isolate innovareacademics.in
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2928 | C-H stretching (alkanes) |
| 2860 | C-H stretching (alkanes) |
| 1740 | C=O stretching (esters) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. While no specific UV-Vis data for a compound solely identified as "this compound" was found, the HPLC analysis of phenolic compounds, including "AKS 19," utilized UV detection at 260 nm and 360 nm, indicating absorption in the UV region, which is characteristic of the phenolic structures being studied. researchgate.net
X-ray Diffraction (XRD) Studies for Solid-State Structure
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In a sedimentological study of fluvial travertine, a sample designated this compound was analyzed using XRD to determine its mineralogical composition. researchgate.net This analysis was part of a larger suite of tests to evaluate the geochemical characteristics of the travertine deposits. researchgate.net In another geological study on carbonatites from the Tarim Basin, a sample (30-AKS-19) was analyzed using scanning electron microscopy and electron probe slice scanning, which are often used in conjunction with XRD for mineralogical analysis. dzkx.org
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated techniques, which link a separation method and a spectroscopic method online, are indispensable for the detailed analysis of pharmaceutical compounds like this compound. actascientific.comijsrtjournal.com This approach provides a multi-dimensional dataset from a single analysis, offering both separation of complex mixtures and structural identification of the components. actascientific.comasiapharmaceutics.info For a molecule with the structural features of this compound—a polar pyrrolidinone ring, a basic dimethylamino group, and an internal alkyne—a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary choices for comprehensive analysis.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. actascientific.com Given the molecular weight and structure of this compound, it is expected to have sufficient volatility for GC analysis. The gas chromatograph would separate this compound from any impurities, starting materials, or byproducts from its synthesis, while the mass spectrometer would provide definitive identification based on its mass-to-charge ratio and fragmentation pattern.
A hypothetical GC-MS method for this compound could involve a high-temperature capillary column, such as a DB-5ms, which has a non-polar stationary phase suitable for a wide range of analytes. The mass spectrometer, operating in electron ionization (EI) mode, would likely produce a characteristic fragmentation pattern for this compound. Key expected fragments would arise from the cleavage of the side chain and the pyrrolidinone ring.
Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound Analysis
| Parameter | Value/Description |
| GC System | Gas chromatograph with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Expected Molecular Ion | [M]⁺ at m/z 194 |
| Major Expected Fragments | m/z 84 (Pyrrolidinone fragment), m/z 96 (Side chain fragment), m/z 58 (Dimethylamino fragment) |
This technique is particularly useful for purity assessment and identifying non-polar impurities that might be present in a sample of this compound. However, for less volatile or thermally labile impurities, LC-MS would be a more suitable technique. rsc.org
LC-MS, particularly High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), is the cornerstone of modern pharmaceutical analysis due to its versatility, sensitivity, and applicability to a wide range of compounds, including polar and non-polar substances. asiapharmaceutics.info For this compound, which contains polar functional groups, LC-MS is an ideal analytical tool.
A study on the related compound, 2-pyrrolidinone, successfully utilized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. nih.govchemicalbook.com HILIC is well-suited for retaining and separating polar compounds that show little retention in reversed-phase chromatography. oup.com An analogous HILIC-MS/MS method could be developed for this compound, likely providing excellent separation from polar metabolites or degradation products.
The analysis would be performed using a mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode, given the basic nature of the dimethylamino group which is readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would offer high selectivity and sensitivity for quantification. nih.gov
Table 2: Proposed LC-MS/MS Method Parameters for this compound
| Parameter | Value/Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Precursor → Product) | [M+H]⁺ 195.1 → 84.1 (Pyrrolidinone ring fragment) |
| MRM Transition (Precursor → Product) | [M+H]⁺ 195.1 → 96.1 (Side chain fragment) |
The combination of chromatographic retention time and specific MRM transitions provides a very high degree of confidence in both the identification and quantification of this compound in complex samples, such as in metabolic studies or formulation analysis.
Vii. Chemical Degradation Pathways and Stability Studies of Aks 19
Investigation of Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
Chemical compounds can undergo various degradation reactions. Two common mechanisms are hydrolysis and oxidation.
Hydrolysis: This involves the reaction of the compound with water, leading to the cleavage of chemical bonds. Functional groups susceptible to hydrolysis include esters, amides, lactams, and others. The rate of hydrolysis is often influenced by pH, temperature, and the presence of catalysts. For a compound like AKS-19, which contains a lactam ring and a tertiary amine, hydrolysis could potentially occur at the amide bond within the pyrrolidinone ring or affect other parts of the molecule depending on the specific conditions.
Oxidation: This involves the loss of electrons or an increase in oxidation state. Oxidation can be initiated by various agents, including molecular oxygen, peroxides, or metal ions. Functional groups prone to oxidation include amines, hydroxyl groups, and unsaturated bonds. Given the presence of a tertiary amine and an alkyne functional group in this compound, these sites could be potential targets for oxidative degradation. Oxidation can lead to the formation of various products, such as N-oxides, hydroxylated species, or cleavage products.
Other potential degradation mechanisms could include photolysis (degradation induced by light), thermal degradation (breakdown due to heat), or rearrangement reactions, depending on the specific structure and conditions.
Identification and Characterization of this compound Degradation Products
Identifying the substances formed when this compound degrades is a critical step in understanding its stability profile. This typically involves analytical techniques capable of separating and identifying related compounds in a sample.
Common analytical techniques used for this purpose include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for separating degradation products and determining their molecular weights and fragmentation patterns, providing clues about their structures.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated degradation products.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV-Vis, Diode Array Detector - DAD): Used for separating and quantifying the parent compound and its degradation products.
By analyzing samples of this compound subjected to various stress conditions, researchers can detect the presence of new peaks corresponding to degradation products. Characterization involves determining the chemical structure of these products. This information is essential for understanding the degradation pathways and assessing the potential impact of these products.
While specific degradation products for this compound (C₁₁H₁₈N₂O) were not found in the search results, general studies on the degradation of other compounds illustrate the process of identification and characterization. For instance, studies on the degradation of dyes or pharmaceuticals utilize techniques like LC-MS and GC-MS to identify degradation products and propose degradation pathways nih.govmdpi.comlcms.cz.
Forced Degradation Studies to Elucidate Degradation Routes
Forced degradation studies, also known as stress testing, are intentionally conducted under exaggerated conditions to accelerate the degradation of a compound and gain insights into its intrinsic stability and degradation pathways medcraveonline.commedcraveonline.com. These studies are crucial for developing stability-indicating analytical methods and understanding potential degradation products that might form under various storage or handling conditions.
Typical stress conditions applied in forced degradation studies include:
Acidic Hydrolysis: Exposing the compound to acidic solutions (e.g., HCl, H₂SO₄) at elevated temperatures. medcraveonline.comnih.gov
Alkaline Hydrolysis: Exposing the compound to alkaline solutions (e.g., NaOH, KOH) at elevated temperatures. medcraveonline.comnih.gov
Oxidation: Treating the compound with oxidizing agents (e.g., hydrogen peroxide, oxygen in the presence of catalysts). medcraveonline.commedcraveonline.comnih.gov
Thermal Degradation: Storing the compound at elevated temperatures (dry heat). nih.govjyoungpharm.org
Photolytic Degradation: Exposing the compound to UV and/or visible light. nih.govjyoungpharm.org
Humidity: Storing the compound under high humidity conditions. medcraveonline.comnih.gov
By subjecting this compound to these conditions and analyzing the resulting samples using techniques mentioned in Section 7.2, researchers can induce degradation, identify the degradation products formed under each specific stress, and propose degradation routes. The extent of degradation is typically controlled to be within a certain range (e.g., 10-80%) to ensure that primary degradation products are observed lcms.cz.
Kinetic Analysis of this compound Degradation Processes
Kinetic analysis of degradation processes provides quantitative information about the rate at which a compound degrades and how this rate is influenced by various factors. This involves monitoring the concentration of the parent compound and/or its degradation products over time under specific conditions. researchgate.net
Key parameters determined through kinetic analysis include:
Order of Reaction: Describes how the rate of degradation depends on the concentration of the compound. Common orders include zero-order (rate is independent of concentration) and first-order (rate is proportional to concentration). researchgate.netdergipark.org.tr
Rate Constant (k): A proportionality constant that relates the reaction rate to the concentration(s) of the reactant(s). researchgate.netdergipark.org.tr
Half-life (t₁/₂): The time required for the concentration of the compound to decrease by half.
Activation Energy (Ea): The minimum energy required for the degradation reaction to occur. This parameter can be determined by studying the degradation rate at different temperatures and applying the Arrhenius equation. dergipark.org.tr
Kinetic studies allow for the prediction of the compound's stability over longer periods under specified storage conditions. By fitting experimental data to kinetic models, the shelf life under various conditions can be estimated. researchgate.net
While specific kinetic data for this compound (C₁₁H₁₈N₂O) is not available from the search results, general principles of degradation kinetics, including the determination of reaction order and rate constants, are well-established methodologies in chemical stability studies researchgate.netdergipark.org.tr.
Influence of Environmental Factors on this compound Chemical Stability
The chemical stability of this compound is influenced by various environmental factors encountered during manufacturing, storage, and handling. These factors can accelerate or alter degradation pathways.
Key environmental factors include:
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation. Stability studies are typically conducted at different temperatures (e.g., refrigerated, room temperature, accelerated conditions) to assess the impact of temperature on degradation. medcraveonline.comnih.govjyoungpharm.orgdergipark.org.tr
Humidity: Moisture can promote hydrolysis reactions. High humidity can also affect the physical stability of solid forms and influence chemical degradation. medcraveonline.comnih.gov
Light: Exposure to UV and visible light can induce photolytic degradation, leading to the formation of photodegradation products. medcraveonline.comnih.govjyoungpharm.org
Oxygen: Oxygen can participate in oxidation reactions, particularly for compounds with susceptible functional groups. The presence or absence of oxygen can significantly impact the degradation profile. medcraveonline.com
pH: For compounds that can be ionized, the pH of the surrounding medium can affect their stability, particularly towards hydrolysis. Acidic or alkaline conditions can catalyze degradation reactions. mdpi.commedcraveonline.commedcraveonline.comnih.gov
Presence of Excipients or Impurities: In formulations, interactions between the active compound (this compound) and excipients can influence its stability. Impurities in the material can also catalyze degradation.
Stability studies involve storing this compound under controlled environmental conditions that simulate potential real-world scenarios and monitoring its degradation over time. The data collected from these studies are used to determine appropriate storage conditions and establish retest periods or shelf life.
While information on the influence of all these factors specifically on this compound (C₁₁H₁₈N₂O) was not found, the general impact of environmental factors on the stability of chemical compounds is well-documented in scientific literature medcraveonline.commedcraveonline.comnih.govnih.govmdpi.com. For example, temperature and humidity are known to affect the stability of pharmaceuticals medcraveonline.comnih.gov, and light can cause photodegradation nih.govjyoungpharm.org.
Viii. Mechanistic Investigations of Biological Interactions of Aks 19 Non Clinical Focus
Molecular Docking Studies of AKS-19 with Biological Targets
Molecular docking has been a key computational technique employed to predict the binding orientation and affinity of chemical compounds, including those referred to with "AKS" designations, to various biological targets. Studies involving a series of Sulindac derivatives, among which "AKS 19" is included, have utilized molecular docking to assess their potential interactions with multiple targets, such as Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), β-secretase, and Cyclooxygenase-2 (COX-2). discoveryjournals.orgresearchgate.net These studies aimed to understand the multi-targeted potential of these derivatives. The docking procedures, often performed using software like Autodock Vina, involve calculating the binding energy and identifying favorable binding poses within the active site of the target proteins. discoveryjournals.org
Separately, a series of compounds denoted as AKS-01 to AKS-05 have been investigated using molecular docking to predict their binding to the SARS-CoV-2 Omicron Spike protein. nih.govresearchgate.netresearchgate.net This research focused on identifying potential inhibitors of the interaction between the Spike protein and the human ACE2 receptor, a critical step for viral entry into host cells. researchgate.net Molecular docking in these studies provided initial insights into the feasibility of these compounds binding to the Spike protein and their potential as antiviral agents. researchgate.netresearchgate.net
Elucidation of Ligand-Target Binding Modes and Key Interactions
For the AKS-01 to AKS-05 series docked against the Omicron Spike protein, the analysis focused on interactions within the receptor-binding domain (RBD). nih.govresearchgate.net Hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding site were identified as crucial for stabilizing the complex. nih.gov For example, AKS-03, a triazole derivative, was predicted to form a hydrogen bond with Tyr501 and exhibit hydrophobic interactions with residues such as Tyr453, Tyr495, Tyr501, and His505. nih.gov AKS-01, a benzamide (B126) derivative, showed a higher number of hydrogen bond contacts with residues including Arg403, Arg408, Asn417, Ser486, Tyr501, and His505. nih.gov These detailed interaction profiles help in understanding the molecular basis of the predicted binding affinity.
Enzyme Inhibition Mechanisms by this compound (if applicable)
Based on the molecular docking studies, some chemical compounds referred to with "AKS" identifiers are investigated for their potential to inhibit enzyme activity. The Sulindac derivatives, including AKS 19, were studied in the context of inhibiting COX-2, a known target of Sulindac. discoveryjournals.orgresearchgate.net Enzyme inhibitors can function through various mechanisms, such as competing with the substrate for the active site (competitive inhibition), binding to an allosteric site to induce conformational changes (non-competitive or mixed inhibition), or binding only to the enzyme-substrate complex (uncompetitive inhibition). nih.gov While the docking studies indicate binding to the active site of COX-2, the specific type of inhibition mechanism (e.g., competitive) for individual Sulindac derivatives like AKS 19 is not explicitly detailed in the provided snippets, although binding affinity is assessed. researchgate.net
For the AKS-01 to AKS-05 series targeting the SARS-CoV-2 Spike protein, the goal is to inhibit the interaction between the Spike protein and the ACE2 receptor, thereby blocking viral entry. researchgate.net While the Spike protein itself is not an enzyme in the classical sense, its interaction with ACE2 is a crucial step in the viral life cycle that can be targeted by inhibitory molecules. The docking studies suggest that these compounds bind to the Spike protein, potentially interfering with its ability to bind to ACE2. researchgate.net The precise mechanism by which this interference occurs (e.g., blocking the ACE2 binding site) is inferred from the predicted binding poses and interactions. nih.govresearchgate.net
Computational Prediction of this compound Interaction Profiles
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been extensively used to predict the interaction profiles of AKS-related chemical compounds. Molecular docking provides a static view of the potential binding poses and affinities discoveryjournals.orgresearchgate.net, while MD simulations offer a dynamic perspective, assessing the stability of the protein-ligand complex over time and exploring conformational changes nih.govresearchgate.netresearchgate.net.
Studies on the AKS-01 to AKS-05 series, for instance, combined molecular docking with MD simulations to evaluate the stability of the complexes formed with the Omicron Spike protein. nih.govresearchgate.net Parameters such as binding energy (e.g., in kcal/mol) are calculated during docking to estimate the strength of the interaction. nih.gov MD simulations provide information on the dynamic behavior of the ligand within the binding site and its impact on the protein's conformation, offering a more comprehensive prediction of the interaction profile than docking alone. researchgate.netresearchgate.net These computational predictions are valuable for prioritizing compounds for further investigation.
In Vitro Mechanistic Studies on Cellular or Subcellular Systems (excluding clinical human trials)
While computational studies provide valuable predictions regarding the biological interactions of chemical compounds like the Sulindac derivatives and the AKS-0x series, detailed in vitro mechanistic studies on cellular or subcellular systems specifically investigating the mechanisms of action of these particular compounds were not extensively described in the provided search results. In vitro studies are crucial for experimentally validating the findings from computational predictions and for understanding the effects of these compounds in more complex biological environments, such as cultured cells or isolated organelles.
Q & A
Basic: How should researchers design reproducible experiments for synthesizing or characterizing AKS-19?
Methodological Answer:
- Step 1: Define clear objectives (e.g., purity thresholds, structural confirmation) and align them with established protocols for similar compounds .
- Step 2: Document all experimental parameters (e.g., temperature, solvent ratios, catalysts) and validate instruments using standardized controls .
- Step 3: Include negative controls and replicate experiments across independent trials to account for variability .
- Step 4: Use validated characterization techniques (e.g., NMR, HPLC) and cross-reference data with published spectral libraries .
Advanced: How can researchers resolve contradictions in this compound data across studies (e.g., conflicting bioactivity results)?
Methodological Answer:
- Step 1: Conduct a meta-analysis of raw datasets (if available) to identify methodological divergences (e.g., assay conditions, cell lines) .
- Step 2: Replicate critical experiments under standardized conditions, isolating variables (e.g., pH, temperature) to test reproducibility .
- Step 3: Apply statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty and assess whether discrepancies fall within error margins .
- Step 4: Collaborate with independent labs for blinded validation studies to mitigate bias .
Basic: What are best practices for conducting a systematic literature review on this compound?
Methodological Answer:
- Step 1: Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics") to filter primary literature .
- Step 2: Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., preprint servers without validation) .
- Step 3: Organize findings using reference-management tools (e.g., Zotero) and annotate key methodological limitations or biases in existing studies .
Advanced: What methodological approaches validate this compound’s proposed mechanism of action in complex biological systems?
Methodological Answer:
- Step 1: Employ multi-omics integration (e.g., transcriptomics, proteomics) to map this compound’s interactions with cellular pathways .
- Step 2: Use CRISPR-based gene-editing tools to knockout putative targets and observe phenotypic changes .
- Step 3: Validate findings in physiologically relevant models (e.g., organoids, in vivo assays) to confirm translatability .
- Step 4: Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities and compare with experimental data .
Basic: How can researchers ensure data integrity in this compound studies?
Methodological Answer:
- Step 1: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing .
- Step 2: Use lab notebooks (physical or electronic) with witness signatures to timestamp critical procedures .
- Step 3: Perform routine audits of raw data (e.g., chromatograms, spectra) to detect anomalies early .
Advanced: How should researchers address reproducibility challenges in this compound’s scalable synthesis?
Methodological Answer:
- Step 1: Optimize reaction conditions using design-of-experiments (DoE) frameworks to identify critical factors (e.g., catalyst loading, solvent polarity) .
- Step 2: Partner with automation platforms (e.g., flow chemistry systems) to minimize human error in repetitive steps .
- Step 3: Publish detailed protocols in open-access repositories (e.g., protocols.io ) with video demonstrations of key techniques .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?
Methodological Answer:
- Step 1: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values .
- Step 2: Apply ANOVA or Kruskal-Wallis tests to compare efficacy across experimental groups, adjusting for multiple comparisons .
- Step 3: Report confidence intervals and effect sizes to contextualize clinical relevance .
Advanced: How can researchers ethically navigate intellectual property (IP) concerns while publishing this compound findings?
Methodological Answer:
- Step 1: Conduct a prior-art search using patent databases (e.g., USPTO, Espacenet) to avoid infringement .
- Step 2: Collaborate with institutional technology-transfer offices to file provisional patents before public disclosure .
- Step 3: Use embargoed preprint servers (e.g., SSRN) for peer feedback without forfeiting IP rights .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
